N,N,O-Tridesmethyl Diltiazem

Description

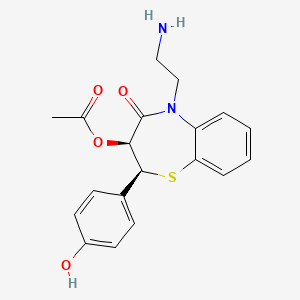

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S)-5-(2-aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)25-17-18(13-6-8-14(23)9-7-13)26-16-5-3-2-4-15(16)21(11-10-20)19(17)24/h2-9,17-18,23H,10-11,20H2,1H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUHIUIPTZZNFN-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858518 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159734-23-3 | |

| Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biotransformation and Formation Pathways of N,n,o Tridesmethyl Diltiazem

Identification and Characterization of Cytochrome P450 Isoforms in Tridesmethylation (e.g., CYP3A4, CYP2D6, CYP3A5, CYP3A7)

The biotransformation of diltiazem (B1670644) is predominantly carried out by the cytochrome P450 superfamily of enzymes located in the liver researchgate.net. Specific isoforms have been identified as being responsible for the different demethylation steps.

The primary enzyme responsible for the N-demethylation of diltiazem is CYP3A4 drugbank.comresearchgate.netnih.govnih.gov. Studies have shown a high correlation between diltiazem N-demethylation activity and CYP3A4 activity nih.govnih.gov. Other isoforms of the CYP3A subfamily, such as CYP3A5 and CYP3A7, may also contribute to this metabolic pathway nih.govbiointerfaceresearch.com.

In contrast, the O-demethylation of diltiazem is primarily mediated by the polymorphic isoenzyme CYP2D6 drugbank.comtga.gov.audrugbank.comnih.gov. The involvement of CYP2D6 introduces potential for interindividual variability in metabolism due to genetic polymorphisms of the enzyme nih.gov.

Substrate Specificity and Kinetic Parameters of Relevant CYP Isoforms

Furthermore, diltiazem and its N-demethylated metabolites act as inhibitors of CYP3A4. The inhibitory potency increases with successive demethylation, with N,N-didesmethyl diltiazem being a significantly more potent inhibitor than the parent drug tga.gov.aunih.gov.

| Enzyme | Substrate | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| CYP3A4 | Diltiazem | Km | 20-50 | tga.gov.au |

| CYP2D6 | Diltiazem | Km | ~200 | tga.gov.au |

| CYP2D6 | Desacetyl Diltiazem | Km | ~5 | tga.gov.au |

| CYP3A4 | Desacetyl Diltiazem | Km | ~540 | tga.gov.au |

| Inhibitor | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Diltiazem | IC50 | 120 | nih.gov |

| N-monodesmethyl diltiazem | IC50 | 11 | nih.gov |

| N,N-didesmethyl diltiazem | IC50 | 0.6 | nih.gov |

| N-monodesmethyl diltiazem | Ki | ~2 | nih.gov |

| N,N-didesmethyl diltiazem | Ki | ~0.1 | nih.gov |

Contributions of Non-P450 Enzymes (e.g., Esterases) to Metabolite Formation

While cytochrome P450 enzymes are responsible for the demethylation pathways, the deacetylation of diltiazem is mediated by non-P450 enzymes, specifically esterases drugbank.comresearchgate.nettga.gov.au. These enzymes hydrolyze the ester bond to remove the acetyl group, forming desacetyl diltiazem. This metabolic step can occur in both hepatic and extrahepatic tissues, including the blood tga.gov.aunih.gov. The specific esterases involved in diltiazem deacetylation in humans have not been fully identified researchgate.net.

In Vitro and Ex Vivo Models for Studying Metabolite Formation

To elucidate the kinetics of N,N,O-Tridesmethyl Diltiazem formation and to identify the contributing enzymes, researchers employ various in vitro and ex vivo models that replicate the metabolic environment of the liver.

Isolated Hepatocyte Systems for Biotransformation Studies

Isolated hepatocytes, which are primary liver cells, serve as a valuable tool for studying drug metabolism as they retain a comprehensive suite of drug-metabolizing enzymes and cofactors. Studies utilizing cryopreserved human hepatocytes have been instrumental in observing the time-dependent formation of diltiazem metabolites, including the N-desmethyl and N,N-didesmethyl precursors of this compound. nih.gov

Incubating diltiazem with these isolated liver cells allows for the tracking of metabolite formation over time, providing insights into the rate of biotransformation and the interplay between different metabolic pathways within a cellular context.

Microsomal Enzyme Assays for Kinetic Characterization

Microsomal enzyme assays, utilizing subcellular fractions of the liver that are rich in cytochrome P450 enzymes, are a cornerstone for characterizing the kinetics of specific metabolic reactions. nih.gov These assays are crucial for determining key kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vmax).

Studies using human liver microsomes have been pivotal in confirming the central role of CYP3A4 in the N-demethylation of diltiazem. nih.gov Furthermore, these assays allow for the investigation of the inhibitory potential of diltiazem and its metabolites on specific CYP enzymes. For instance, it has been demonstrated that N-desmethyl and N,N-didesmethyl diltiazem are potent competitive inhibitors of CYP3A4. nih.gov While specific kinetic data for the final O-demethylation step leading to this compound is less documented, microsomal assays remain the primary method for determining such parameters.

Below are tables summarizing key findings from studies on diltiazem metabolism.

Table 1: Enzyme Contribution to Diltiazem Demethylation

| Metabolic Reaction | Primary Enzyme Involved |

| N-demethylation | CYP3A4 nih.govdrugbank.com |

| O-demethylation | CYP2D6 drugbank.comnih.gov |

Table 2: Kinetic Parameters of Diltiazem and its Metabolites in Human Liver Microsomes

| Compound | Parameter | Value (µM) |

| Diltiazem | Km for N-demethylation | 62 nih.gov |

| N-monodesmethyl Diltiazem (MA) | Ki for CYP3A4 inhibition | 2.7 nih.gov |

| N,N-didesmethyl Diltiazem (MD) | Ki for CYP3A4 inhibition | 0.2 nih.gov |

Molecular and Cellular Mechanistic Research of N,n,o Tridesmethyl Diltiazem

Receptor Binding Studies and Ligand Interactions

The initial step in understanding the pharmacological profile of N,N,O-Tridesmethyl diltiazem (B1670644) involves characterizing its interaction with its primary molecular target, the L-type calcium channel, and comparing its binding properties to its parent compound and other related metabolites.

Calcium Channel Receptor Binding Affinities in Isolated Tissues (e.g., Rat Cerebral Cortex Homogenates)

Research on the parent compound, diltiazem, has established the presence of specific binding sites on the L-type calcium channel in various tissues, including the brain. Studies using radiolabeled diltiazem ([3H]diltiazem) in rat cerebral cortex have demonstrated saturable, high-affinity binding. nih.gov This binding is stereospecific, meaning the different spatial arrangements of the diltiazem molecule affect its binding affinity, which correlates with its activity as a calcium channel antagonist. nih.gov While direct binding studies specifically using radiolabeled N,N,O-Tridesmethyl diltiazem are not extensively reported in publicly available literature, the binding characteristics of the parent compound provide a foundational understanding. The affinity of diltiazem for its receptor in the rat cerebral cortex has been reported with a dissociation constant (Kd) in the range of 50-170 nM. nih.gov The binding of diltiazem to these sites can be allosterically modulated by other classes of calcium channel blockers, such as dihydropyridines. nih.govnih.gov

Comparative Analysis of Binding Profiles with Parent Diltiazem and Other Metabolites

Diltiazem undergoes extensive metabolism in the liver, primarily through N-demethylation and O-demethylation by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) and deacetylation by esterases. drugbank.comhres.ca This results in several metabolites, including N-monodesmethyl diltiazem, deacetyl diltiazem, and subsequently, this compound. drugbank.com Some of these metabolites are pharmacologically active. drugbank.com For instance, desacetyl diltiazem retains about 25-50% of the coronary vasodilatory potency of the parent drug. hres.cafda.govfda.gov The binding affinity of these metabolites to the calcium channel receptor is a key determinant of their activity. While detailed comparative binding data for this compound is scarce, the general understanding is that the metabolic modifications can alter the affinity and, consequently, the pharmacological effect. The plasma levels of diltiazem's major metabolites can be significant, with desacetyl diltiazem reaching 10-20% of the parent drug's concentration. fda.govfda.gov

Investigation of Cellular and Tissue-Level Functional Modulation

Beyond receptor binding, it is crucial to understand how this compound affects the function of cells and tissues, particularly in relation to its expected role as a calcium channel modulator.

Effects on Smooth Muscle Activity (e.g., Inhibition of Spontaneous Contractions in Isolated Rat Portal Veins, Vasorelaxant Effects on Hamster Aorta Preparations)

Modulation of Ion Channel and Transporter Function in Cell Lines

The function of ion channels is fundamental to numerous cellular processes, and their modulation can have significant physiological effects. frontiersin.org Nitric oxide signaling, for instance, can regulate ion channel function through various pathways, affecting neuronal excitability and synaptic transmission. nih.govnih.gov Calcium channels, in particular, play a central role in processes like neurotransmitter release and muscle contraction. openneurologyjournal.com The parent drug, diltiazem, is a known modulator of L-type calcium channels. nih.gov The effect of this compound on the function of various ion channels and transporters in cell lines is an area that warrants further investigation to fully elucidate its cellular-level activity. Oxidative stress can also influence the function of ion channels, and this is a relevant area of study for many cardiovascular and gastrointestinal diseases. mdpi.com

Exploration of Pharmacological Chaperone Activity in Cellular Disease Models (e.g., Glucocerebrosidase Enhancement in Gaucher Patient Cells)

Recent research has uncovered a novel function for diltiazem and some of its metabolites, extending beyond their role as calcium channel blockers. This includes their potential as pharmacological chaperones in certain genetic diseases.

Effects on Smooth Muscle Activity (e.g., Inhibition of Spontaneous Contractions in Isolated Rat Portal Veins, Vasorelaxant Effects on Hamster Aorta Preparations)

Studies have shown that diltiazem can act as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease, a lysosomal storage disorder. nih.govnih.govresearchgate.net In cell lines derived from Gaucher patients, diltiazem has been observed to enhance the activity of mutant GCase. nih.govnih.govsemanticscholar.org This effect is thought to occur in the endoplasmic reticulum, where diltiazem may improve the folding and stability of the misfolded enzyme, allowing it to be trafficked to the lysosome where it is active. nih.govnih.gov Interestingly, this chaperone activity appears to be pH-dependent, being more prominent at the neutral pH of the endoplasmic reticulum rather than the acidic environment of the lysosome. nih.govnih.gov While these studies have primarily focused on the parent drug, diltiazem, it is plausible that its metabolites, such as this compound, could also possess such chaperone activity. Further research is needed to specifically evaluate the potential of this compound to enhance GCase activity in Gaucher disease models. The ability of diltiazem to cross the blood-brain barrier also makes it a candidate for treating neuropathic forms of lysosomal storage diseases. scripps.edu

Analytical Methodologies for Research and Quantification of N,n,o Tridesmethyl Diltiazem

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic techniques are the cornerstone for the separation and detection of N,N,O-Tridesmethyl Diltiazem (B1670644). These methods offer the high resolving power needed to separate the analyte from its parent compound, other metabolites, and endogenous or environmental interferences.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of diltiazem and its metabolites. researchgate.net When coupled with Ultraviolet (UV) detection, HPLC provides a robust and accessible method for quantification. The UV absorption spectra for diltiazem and its related compounds typically show two maxima, which can be utilized for detection. nih.gov For instance, a reversed-phase HPLC method using a C8 or C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. nih.govijcpa.innih.gov Detection is often performed at wavelengths around 236-240 nm. ijcpa.innih.govoaji.net

While UV detection is prevalent, fluorescence detection can offer enhanced sensitivity for certain compounds. Although less commonly cited specifically for N,N,O-Tridesmethyl Diltiazem, the principles of fluorescence detection could be applied if the compound possesses native fluorescence or can be derivatized with a fluorescent tag.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Selectivity

For superior sensitivity and selectivity, particularly at the trace levels expected for metabolites like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netajptr.comnih.gov This technique combines the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. The use of electrospray ionization (ESI) in the positive ion mode is a common approach for the analysis of diltiazem and its metabolites. ajptr.comresearchgate.net

LC-MS/MS methods are characterized by their ability to perform Multiple Reaction Monitoring (MRM), which significantly enhances specificity by monitoring a specific precursor-to-product ion transition. nih.gov This allows for the confident identification and quantification of the target analyte even in the presence of co-eluting substances. For example, a method for diltiazem and its metabolites might use a C18 column with a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. nih.gov

Development of Robust Sample Preparation and Extraction Protocols for Complex Matrices (e.g., Tissue Homogenates, Environmental Samples)

The successful analysis of this compound in complex matrices such as tissue homogenates and environmental samples is critically dependent on the sample preparation and extraction protocol. researchgate.net The primary goals of these procedures are to isolate the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. Solvents like methyl-t-butyl ether (MTBE) have been used for the extraction of diltiazem and its metabolites from plasma. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for cleaning up complex samples. nih.gov C18 cartridges are frequently employed to retain diltiazem and its metabolites from aqueous samples, after which they can be eluted with an organic solvent. researchgate.netnih.gov

Protein Precipitation: For biological samples like plasma, protein precipitation with solvents such as acetonitrile is a simple and rapid way to remove the bulk of proteins before analysis. mdpi.com

The choice of extraction method depends on the nature of the sample matrix and the analytical technique being used. For instance, a study on the presence of pharmaceuticals in wastewater and sludge highlighted the importance of robust extraction methods to handle such complex environmental samples. uoa.gr

Method Validation in Research Contexts

To ensure the reliability and accuracy of research findings, analytical methods for this compound must be rigorously validated. ijcpa.inijdra.com Method validation establishes that the analytical procedure is suitable for its intended purpose.

Assessment of Selectivity, Specificity, and Interference Minimization

Selectivity and specificity are crucial parameters that demonstrate the method's ability to measure the analyte of interest without interference from other components in the sample. oaji.netlcms.cz In the context of this compound analysis, this means ensuring that the analytical signal is not affected by the parent drug (diltiazem), other metabolites, or endogenous compounds in the matrix. ijcpa.inajptr.com Chromatographic separation plays a key role in achieving selectivity, aiming for baseline resolution between the analyte and potential interferents. researchgate.net The use of LC-MS/MS with MRM provides a high degree of specificity. lcms.cz

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical for trace analysis, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netnih.govderpharmachemica.com For a metabolite like this compound, which may be present at very low concentrations, sensitive methods with low LOD and LOQ values are essential. researchgate.net For example, an LC-MS method for diltiazem and its metabolites in plasma reported a lower limit of quantification of 1 µg/L for the available reference compounds. researchgate.net Another method for diltiazem analysis reported an LOD of 0.0184 µg/ml and an LOQ of 0.056 µg/ml. nih.gov

Impurity Profiling and Stability-Indicating Analytical Methodologies

The analytical scrutiny of this compound is intrinsically linked to the quality control of its parent drug, Diltiazem. As a known impurity, the detection, quantification, and characterization of this compound are critical for ensuring the safety and efficacy of Diltiazem drug products. clearsynth.comsynthinkchemicals.com This is achieved through comprehensive impurity profiling and the development of robust stability-indicating analytical methods, primarily using high-performance liquid chromatography (HPLC).

Impurity profiling for Diltiazem is a regulatory requirement to identify and control all related substances, which can arise during synthesis or degradation. orientjchem.org The process involves developing highly sensitive and specific analytical methods capable of separating the active pharmaceutical ingredient (API) from all potential impurities, including this compound. orientjchem.orgresearchgate.net In some studies, previously unknown impurities of Diltiazem have been detected at levels between 0.1% and 0.15%, underscoring the necessity for thorough and ongoing analytical characterization. orientjchem.org

A stability-indicating analytical method is a validated procedure that can accurately measure the decrease in the active ingredient's concentration due to degradation. rjptonline.org Such a method must be able to resolve the API from its degradation products and any other impurities present. researchgate.netresearchgate.net The development of these methods is a cornerstone of pharmaceutical quality control, providing essential data on a drug's intrinsic stability. rjptonline.orgajrconline.org

For Diltiazem and its impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique. nih.govijcpa.injopcr.com The development of a stability-indicating HPLC method involves subjecting the drug to forced degradation (stress testing) under various conditions to generate potential degradants. ajrconline.orgajbasweb.com These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis. rjptonline.orgajrconline.org This process helps to establish the degradation pathways and proves the method's specificity by showing that the API peak is resolved from all generated degradation product peaks. researchgate.netresearchgate.net

The effectiveness of these HPLC methods is demonstrated through rigorous validation according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. ijcpa.inajbasweb.com For instance, a validated method showed good linearity and recoveries for Diltiazem (99.8–101.2%) and its known impurities (97.2–101.3%), with a limit of detection (LOD) below 0.02%. researchgate.netnih.gov

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. ajrconline.org The drug substance is exposed to stress conditions more severe than accelerated stability testing to provoke degradation. rjptonline.org This helps in understanding the degradation pathways and ensuring the analytical method can separate and quantify any resulting impurities. researchgate.netajrconline.org

For Diltiazem, significant degradation is often observed under hydrolytic (acidic and basic) and oxidative conditions. ajrconline.orgjrespharm.com In one study, Diltiazem was significantly degraded when exposed to 1N NaOH and 1N HCl, resulting in the formation of the desacetyl impurity. jrespharm.com Oxidative stress using hydrogen peroxide also leads to notable degradation, with Diltiazem sulfoxide (B87167) being identified as a major degradation product. ajrconline.org The results from these studies prove that the analytical method is specific and stable for its intended use. researchgate.netjrespharm.com

| Stress Condition | Reagent/Condition Details | Observed Degradation |

|---|---|---|

| Acid Hydrolysis | 1N HCl | Significant degradation observed, with 72.2% of Diltiazem recovered. jrespharm.com |

| Alkaline Hydrolysis | 1N NaOH | Extensive degradation, with only 25.2% of Diltiazem recovered. jrespharm.com |

| Oxidative Degradation | 1% or 3% H₂O₂ | Diltiazem sulfoxide formed as a major degradant; 78.8% of Diltiazem recovered with 1% H₂O₂. ajrconline.orgjrespharm.com |

| Thermal Degradation | 80°C | Degradation observed, with recovery of 90.2% Diltiazem after exposure to heat and humidity. jrespharm.com |

Analytical Methodologies

The primary analytical tool for impurity profiling of Diltiazem and the quantification of this compound is RP-HPLC with UV detection. researchgate.netnih.gov The choice of chromatographic conditions is crucial for achieving adequate separation between Diltiazem and its numerous related substances.

Successful separations are typically achieved on C8 or C18 columns. researchgate.netresearchgate.netnih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, run in a gradient mode to resolve all compounds effectively. researchgate.netnih.gov UV detection is commonly performed at a wavelength of around 240 nm, where Diltiazem and its related impurities exhibit significant absorbance. researchgate.netnih.govresearchgate.net The methods are validated to have a limit of quantitation (LOQ) and limit of detection (LOD) sufficient for controlling impurities at required levels, often below 0.1%. researchgate.netajbasweb.com In addition to HPLC, techniques like mass spectrometry (MS) are used for the structural elucidation of unknown impurities discovered during profiling. orientjchem.org

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hypersil BDS C18 (150 mm x 4.6 mm, 5.0 µm) researchgate.netnih.gov | Zorbax RX C8 (150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of 0.2% Triethylamine (TEA) and Acetonitrile (ACN) researchgate.netnih.gov | Gradient of 0.05 M Sodium Dihydrogen Phosphate buffer (pH 3.0)/Methanol and Acetonitrile researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov | 1.0 mL/min researchgate.net |

| Detection Wavelength | 240 nm researchgate.netnih.gov | 240 nm researchgate.net |

| Column Temperature | Ambient or 50°C ijcpa.in | 35°C researchgate.net |

Role of N,n,o Tridesmethyl Diltiazem in Drug Drug Interaction Research

Metabolite-Mediated Enzyme Inhibition and Induction Studies (In Vitro)

In vitro studies are fundamental to characterizing the interactive potential of drug metabolites. For diltiazem (B1670644), research has shown that its metabolites, including the tridesmethylated form, contribute to the inhibition of key drug-metabolizing enzymes.

Diltiazem and its metabolites are known inhibitors of Cytochrome P450 3A4 (CYP3A4), a critical enzyme for the metabolism of numerous drugs. nih.govnih.gov Studies have demonstrated that the N-demethylated metabolites of diltiazem are significantly more potent inhibitors of CYP3A4 than diltiazem itself. nih.gov For instance, the N,N-didesmethyl metabolite was found to be approximately 200 times more potent as a competitive inhibitor of CYP3A4 than the parent drug. nih.gov

Inhibition of Diltiazem Biotransformation by its Metabolites

This table displays the apparent inhibition constants (Ki) of various diltiazem metabolites on the biotransformation of the parent drug, diltiazem, in an isolated rat hepatocyte system. nih.gov A lower Ki value indicates a more potent inhibition.

| Metabolite Name | Abbreviation | Apparent Ki (µM) |

| Desmethyldiltiazem | MA | 88.3 |

| Desacetyl O-desmethyldiltiazem | M4 | 152 |

| N,N,O-Tridesmethyl Diltiazem | M6 | 448 |

| Desacetyl N-desmethyldiltiazem | M2 | 495 |

| Desacetyldiltiazem | M1 | 608 |

During chronic administration, diltiazem exhibits nonlinear pharmacokinetics, with its elimination half-life increasing significantly compared to single-dose administration. nih.gov This phenomenon is partly explained by the progressive accumulation of its metabolites, which in turn inhibit the biotransformation of the parent drug. nih.gov Metabolites such as desmethyldiltiazem (MA) and desacetyldiltiazem (M1) accumulate to significant levels in human plasma. nih.gov

Research confirms that this accumulation leads to feedback inhibition on diltiazem's own metabolism. nih.gov The inhibitory constants (Ki) determined for various metabolites, including this compound (Ki = 448 µM), quantify this effect. nih.gov The accumulation of these inhibitory metabolites, each contributing to a degree, results in a reduced clearance rate for diltiazem, leading to higher plasma concentrations and a longer half-life over time. nih.gov This autoinhibition is a critical factor in understanding the drug's long-term disposition and potential for DDIs.

Mechanistic Physiologically Based Pharmacokinetic (PBPK) Modeling

Mechanistic PBPK modeling is a powerful computational tool used to predict and understand complex DDI scenarios. esmed.org These models integrate physiological data with in vitro drug-specific parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. esmed.orgsimulations-plus.com

A key strength of PBPK modeling is its ability to incorporate in vitro data, such as the enzyme inhibition constants (Ki) for parent drugs and their metabolites, to create predictive simulations. nih.govresearchgate.net For diltiazem, PBPK models have been developed to simulate DDIs by including the competitive and time-dependent inhibition of CYP3A4 by both diltiazem and its primary metabolite, N-desmethyldiltiazem (MA). simulations-plus.comnih.gov

These models utilize in vitro kinetic constants for the metabolism of the victim drug (e.g., midazolam, triazolam) and the inhibition parameters (Ki) for diltiazem and its metabolites. simulations-plus.com The simulation then models the dynamic changes in active enzyme concentration in both the gut and the liver, providing a holistic view of the interaction. simulations-plus.comnih.gov By integrating data for metabolites, these models can more accurately reflect the in vivo situation where both the parent drug and its metabolic products are present and contributing to enzyme inhibition. researchgate.netnih.gov

PBPK models are particularly valuable for dissecting the complex interplay between a parent drug and its metabolites in causing a DDI. nih.gov Simulations can be run under different scenarios—for instance, considering the inhibitory effects of the parent drug alone versus the combined effects of the parent and its metabolites. nih.gov

A study modeling the interaction between diltiazem and triazolam demonstrated this capability clearly. nih.gov When simulations ignored the inhibitory effects of the metabolite N-desmethyldiltiazem (MA), they significantly underpredicted the magnitude of the DDI, resulting in predicted increases in triazolam exposure of only 1.5 to 2.0-fold. nih.gov However, when the model included the competitive and time-dependent inhibition by both diltiazem and MA in the gut and liver, the predicted increase in triazolam exposure was 3.9 to 9.5-fold, which closely matched the observed clinical data. nih.gov This illustrates that a significant portion of the DDI is attributable to the metabolite. Such PBPK analyses allow for a quantitative assessment of a metabolite's contribution, confirming that for drugs like diltiazem, ignoring metabolic products leads to a substantial underestimation of DDI risk. simulations-plus.comnih.gov

Environmental Occurrence and Research Implications of N,n,o Tridesmethyl Diltiazem

Detection and Quantification in Aquatic and Other Environmental Matrices

The primary pathway for N,N,O-tridesmethyl diltiazem (B1670644) to enter the environment is through the effluent from wastewater treatment plants (WWTPs). Diltiazem is metabolized by humans, and these metabolic byproducts are excreted and subsequently enter the sewage system. Many WWTPs are not designed to eliminate such pharmaceutical compounds completely, which leads to their release into rivers and other surface waters. nih.govacs.org Consequently, transformation products can sometimes be found at higher concentrations than their parent compounds in environmental compartments. nih.gov

Scientific studies have consistently detected N,N,O-tridesmethyl diltiazem and other diltiazem metabolites in various environmental samples. Its presence has been confirmed in WWTP influents and effluents, surface waters, and potentially in sources of drinking water, as conventional water purification methods may not entirely remove it. mdpi.com The concentrations found are generally low, typically in the range of nanograms to micrograms per liter. nih.govmdpi.com

The detection and measurement of this compound at these trace levels rely on sophisticated analytical chemistry techniques. The most common method is liquid chromatography combined with tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity to identify and quantify the compound accurately.

Interactive Data Table: Illustrative Concentrations of Diltiazem Metabolites

The following table provides an example of concentrations that might be observed for diltiazem and its transformation products in environmental water samples.

| Compound | Sample Type | Concentration Range (ng/L) |

| Diltiazem | WWTP Effluent | 20 - 50 |

| This compound | WWTP Effluent | 30 - 70 |

| Diltiazem | Surface Water | 5 - 25 |

| This compound | Surface Water | 10 - 40 |

Note: These values are illustrative and can vary significantly based on location, WWTP efficiency, and analytical methods.

Environmental Fate and Persistence Studies (e.g., Degradation Pathways in Water Systems)

The environmental behavior of this compound is characterized by its relative persistence. Studies suggest that some transformation products of pharmaceuticals can be more resistant to degradation than the original drug. nih.gov

Degradation Pathways:

Biodegradation: In the environment and within WWTPs, the transformation of the parent diltiazem can occur through microbial activity. However, this process can lead to the formation of this compound, which may degrade more slowly.

Hydrolysis: Diltiazem and its derivatives can undergo hydrolysis, a chemical breakdown process involving water. The rate of hydrolysis is influenced by pH, with studies indicating maximal stability for diltiazem at a pH between 3 and 5. mu-varna.bg

Photodegradation: Abiotic processes like photolysis, or degradation by sunlight, can be a significant factor in the environmental fate of pharmaceuticals. core.ac.uk However, the effectiveness of photodegradation depends on various environmental factors, including water clarity, depth, and the presence of other organic matter. acs.org

The persistence of this compound means it can be transported over distances in river systems and potentially accumulate in areas with low water turnover. Its continuous introduction from wastewater sources contributes to its pseudo-persistence in the aquatic environment.

Ecotoxicological Research in Non-Mammalian Organisms and Ecosystem Models

While much of the ecotoxicological focus has been on parent pharmaceutical compounds, there is a growing understanding that their transformation products also need to be assessed for potential environmental risk. nih.govnih.gov Research into the specific effects of this compound is still developing, but studies on the parent compound, diltiazem, provide a basis for concern.

Diltiazem functions as a calcium channel blocker. researchgate.net Since calcium regulation is a fundamental physiological process in a vast range of organisms, this mode of action could potentially affect non-target aquatic life. researchgate.net Research has shown that diltiazem can impact the heart rate, respiration, and reproduction of bioindicator species like the water flea, Daphnia magna, at environmentally relevant concentrations. researchgate.net For instance, exposure to diltiazem has been observed to increase heart rate and oxygen consumption in Daphnia magna, indicating an energy imbalance that could affect population dynamics over the long term. researchgate.net

The key research questions for this compound include:

Does it retain a similar mode of action to the parent compound?

What is its toxicity to a range of aquatic organisms, including algae, invertebrates, and fish?

The presence of complex mixtures of pharmaceuticals and their metabolites in aquatic systems complicates risk assessment, as these compounds could have additive or synergistic effects. nih.gov Therefore, understanding the individual contribution of persistent metabolites like this compound is crucial for a comprehensive evaluation of the environmental impact of pharmaceutical pollution.

Chemical Synthesis and Derivatization Research of N,n,o Tridesmethyl Diltiazem

Development of Efficient and Stereoselective Synthetic Routes for Analytical Standards

The generation of analytical standards for diltiazem (B1670644) metabolites, including N,N,O-Tridesmethyl Diltiazem, requires synthetic strategies that are both efficient and stereoselective to ensure the correct isomeric form is produced. Research has led to the development of multi-step synthetic pathways to obtain various diltiazem metabolites. datapdf.comnih.gov

A key intermediate in the synthesis of diltiazem and its analogues is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. researchgate.netresearchgate.net Efficient syntheses of this chiral synthon have been developed using techniques like dynamic kinetic resolution and chemo-enzymatic methods to achieve high stereoselectivity. researchgate.netresearchgate.net

The synthesis of this compound, also known as the N,O-didemethylated metabolite, has been described as part of a broader effort to synthesize eight major cis-diltiazem metabolites. datapdf.comnih.gov The general synthetic scheme involves several key transformations:

Starting Material Protection: The synthesis may begin with a protected precursor, such as (±)-methyl trans-3-[4-(benzyloxy)phenyl]glycidate, to allow for selective reactions on other parts of the molecule. datapdf.com

Ring Opening and Lactam Formation: The glycidate is reacted with a protected aminothiophenol derivative. This step is stereoselective, leading primarily to the desired threo configuration, which corresponds to the cis-lactam. datapdf.com

Side Chain Alkylation: The nitrogen of the benzothiazepinone ring is alkylated. For this compound, which has a primary amine in the side chain, this involves using a protected aminoethyl group, such as 2-(t-Boc-amino)ethyl bromide. researchgate.net

Deprotection: The final step involves the removal of all protecting groups. For instance, a benzyl (B1604629) group on the phenolic oxygen can be removed, and the t-Boc protecting group on the side-chain nitrogen is cleaved, often using trifluoroacetic acid (TFA), to yield the final primary amine. datapdf.comresearchgate.net This deprotection sequence furnishes [(2S,3S)-5-(2-aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate (B1210297), the chemical name for this compound. clearsynth.com

An efficient two-step synthesis for the related N,N-didesmethyldiltiazem has also been developed, which avoids the use of hazardous reagents like nitrogen mustards and simplifies the final purification steps, a strategy that can be adapted for this compound. researchgate.net

Chemical Characterization of Synthetic Metabolites for Reference Material Development

Once synthesized, the chemical identity and purity of this compound must be rigorously confirmed for it to serve as a reliable reference material. This is essential for its use in analytical method development, validation, and quality control applications. clearsynth.comveeprho.comsynthinkchemicals.com

The characterization process involves a combination of spectroscopic and chromatographic techniques:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming it matches the theoretical mass of this compound (372.44 g/mol ). synthinkchemicals.comaxios-research.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the stereochemistry (e.g., the cis configuration of the protons at positions 2 and 3 of the benzothiazepine (B8601423) ring). datapdf.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthetic compound. A highly pure standard will show a single major peak. datapdf.comnih.gov

A critical step in validating the synthetic metabolite is comparing it against the metabolite isolated from biological samples. Researchers have verified the identities of synthetic diltiazem metabolites, including the N,O-didemethylated product, by comparing their retention times and mass spectra with those of metabolites found in human urine using combined liquid chromatography-mass spectrometry (LC-MS/MS). datapdf.comnih.gov This comparison confirms that the synthetic standard is identical to the biologically produced metabolite. datapdf.comnih.gov Suppliers of this reference standard provide comprehensive characterization data to comply with regulatory guidelines. clearsynth.com

Future Directions and Emerging Research Avenues for N,n,o Tridesmethyl Diltiazem

Advanced Spectroscopic and Structural Elucidation Techniques for Novel Metabolites

The definitive identification and structural characterization of novel metabolites like N,N,O-Tridesmethyl Diltiazem (B1670644) from complex biological matrices remain a significant analytical challenge. Future research will increasingly rely on the synergy of advanced spectroscopic techniques to overcome these hurdles.

High-Resolution Mass Spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC), such as in LC-TOF/MS systems, is fundamental for this work. orientjchem.org HR-MS provides highly accurate mass measurements, enabling the determination of the elemental composition of a metabolite with great confidence. orientjchem.org For a metabolite like N,N,O-Tridesmethyl Diltiazem, this technique can confirm the loss of three methyl groups compared to the parent drug, Diltiazem. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns that act as a structural fingerprint. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. researchgate.net While less sensitive than MS, modern NMR techniques, including 2D experiments like 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can elucidate the complete chemical structure of isolated metabolites. nih.gov The combination of MS and NMR provides a powerful workflow: HR-MS is used to detect and propose a molecular formula for a potential metabolite in a biological sample, which is then followed by isolation and definitive structural confirmation using NMR. nih.govorientjchem.org

| Technique | Application in Metabolite Elucidation | Key Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Initial detection and molecular formula determination of metabolites in complex mixtures. | Accurate mass-to-charge ratio (m/z), elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization through controlled fragmentation of the metabolite ion. | Fragmentation patterns, confirmation of structural motifs. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous determination of the complete 3D structure of isolated metabolites. | Chemical shifts, coupling constants, through-bond and through-space correlations. |

Computational Chemistry and Molecular Dynamics Simulations of Metabolite-Enzyme/Receptor Interactions

Understanding how this compound interacts with metabolic enzymes and its potential pharmacological targets is crucial. Computational chemistry and molecular dynamics (MD) simulations offer powerful in silico tools to predict and analyze these interactions at an atomic level.

Pharmacophore modeling can be used to generate three-dimensional models that define the essential structural features required for a molecule to bind to a specific target, such as the Diltiazem binding site on L-type calcium channels. nih.gov By comparing the pharmacophore fit of this compound to that of Diltiazem and other metabolites, researchers can hypothesize its potential for pharmacological activity. These models typically consider features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers. nih.gov

Molecular dynamics simulations can provide deeper insights into the dynamic behavior of the metabolite when bound to a protein. unm.edu These simulations model the movements and interactions of atoms over time, allowing for the calculation of binding free energies and the identification of key amino acid residues involved in the interaction. semanticscholar.org Such studies can predict whether this compound is a substrate or inhibitor of key metabolizing enzymes, such as those in the Cytochrome P450 family (e.g., CYP3A4 and CYP2D6), which are known to be involved in Diltiazem metabolism. researchgate.netnih.gov

| Computational Method | Objective | Predicted Outcomes for this compound |

| Pharmacophore Modeling | To identify the key structural features necessary for binding to a biological target. | Prediction of binding affinity to calcium channels or other receptors. |

| Molecular Docking | To predict the preferred orientation of the metabolite when bound to a protein. | Identification of potential binding modes within an enzyme's active site. |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic interaction between the metabolite and a protein over time. | Stability of the metabolite-protein complex, calculation of binding free energy. |

| Quantum Chemical Methods | To calculate electronic properties of the metabolite. | Determination of molecular electrostatic potentials and reactivity. nih.gov |

Discovery and Characterization of Additional Biotransformation Products

Diltiazem undergoes extensive metabolism in the body through several primary pathways, including N-demethylation, O-demethylation, and deacetylation. nih.gov this compound is a product of multiple demethylation steps. Future research will focus on creating a complete map of all biotransformation products to fully understand the metabolic fate of Diltiazem.

The advancement in analytical technologies discussed in section 8.1 is enabling researchers to detect and identify previously unquantified or unknown metabolites present at very low concentrations. This comprehensive metabolite profiling, or "metabotyping," is essential because even minor metabolites can sometimes have significant pharmacological activity or contribute to drug-drug interactions. nih.gov For instance, studies have shown that some Diltiazem metabolites can inhibit the biotransformation of the parent drug, leading to nonlinear pharmacokinetics. nih.gov Identifying all products, including this compound and its potential subsequent metabolites, is key to predicting the complete pharmacological and safety profile of Diltiazem.

| Metabolic Pathway | Description | Relation to this compound |

| N-demethylation | Removal of one or both methyl groups from the dimethylaminoethyl side chain. | A required step in the formation of this compound. |

| O-demethylation | Removal of the methyl group from the methoxyphenyl moiety. | A required step in the formation of this compound. |

| Deacetylation | Hydrolysis of the acetyl group at the 3-position of the benzothiazepine (B8601423) ring. | May occur in combination with demethylation to form other metabolites. |

| Oxidative Deamination | Removal of the amino group from the side chain. | A potential further metabolic step for demethylated metabolites. nih.gov |

Development of Novel In Vitro and Ex Vivo Research Models for Comprehensive Study

To accurately study the formation and effects of this compound, researchers are moving beyond traditional models. While studies using isolated rat hepatocytes and different rat strains have provided valuable initial data, the development of more sophisticated models that better recapitulate human physiology is a key future direction. nih.govnih.gov

Novel in vitro models such as three-dimensional (3D) liver spheroids or organ-on-a-chip technology offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models can maintain liver-specific functions for longer periods, allowing for more accurate predictions of long-term drug metabolism and potential toxicity.

Furthermore, ex vivo models, such as precision-cut tissue slices from human liver, can provide a direct assessment of metabolism in an intact tissue environment. The use of humanized animal models, which are genetically modified to express human drug-metabolizing enzymes, also represents a significant step forward in creating preclinical models with greater predictive value for human metabolic pathways. These advanced models will be instrumental in clarifying the specific enzymes responsible for the formation of this compound and in studying its biological effects in a more human-relevant context.

Q & A

Q. What validated analytical methods are recommended for quantifying N,N,O-Tridesmethyl Diltiazem in biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with optimized mobile phases such as 0.1M ammonium dihydrogen phosphate and acetonitrile (62:38 v/v) adjusted to pH 5.9 using triethylamine (TEA) to reduce peak tailing . Internal standards like verapamil HCl improve precision, and extraction protocols involving liquid-liquid separation with diethyl ether/n-hexane mixtures enhance recovery rates (85–92% for plasma samples) . Method validation should include intra-day and inter-day precision (<6.2% RSD) and accuracy (3.0–7.3% deviation) .

Q. How should stability studies for this compound be designed to assess degradation under stress conditions?

Stress testing under acidic (0.5N HCl), alkaline (0.5N NaOH), oxidative (5% H₂O₂), and thermal conditions is critical. For example, base degradation at 80°C for 2 hours effectively identifies hydrolytic byproducts . Neutralization post-degradation (e.g., HCl for alkaline conditions) ensures compatibility with HPLC analysis. Stability-indicating methods with gradient elution (e.g., 0.1% trifluoroacetic acid and acetonitrile) are essential to resolve degradation products .

Q. What pharmacokinetic parameters are critical for evaluating this compound’s bioavailability?

Key parameters include extraction recovery (>85%), plasma protein binding, and elimination half-life. Precision in quantifying plasma concentrations (e.g., 2.7–6.2% RSD for intra-day analysis) ensures reliable bioavailability assessments . Bioanalytical methods must account for metabolite interference, particularly N-desmethyl metabolites, using selective detectors (e.g., UV at 238 nm) .

Advanced Research Questions

Q. How can discrepancies in clinical outcomes of diltiazem analogs in cardiovascular studies be reconciled?

Contradictory results, such as reduced coronary artery disease in heart-transplant patients vs. mixed effects on post-MI mortality , require stratification by patient subgroups. For example, diltiazem analogs show greater efficacy in non-Q-wave MI patients (51.2% reduction in reinfarction) but may worsen outcomes in those with preexisting left ventricular dysfunction . Meta-regression adjusting for comorbidities (e.g., ejection fraction) and concurrent therapies (e.g., beta-blockers) is recommended .

Q. What methodological strategies optimize detection of co-eluting metabolites in HPLC profiling of this compound?

Co-elution challenges are mitigated using TEA (0.08%) to suppress interactions between basic amines and stationary phases, improving peak symmetry . Gradient elution protocols (e.g., 5–95% acetonitrile over 30 minutes) enhance resolution of polar metabolites. For complex matrices like human serum, dual-wavelength UV detection (238 nm and 210 nm) distinguishes parent compounds from metabolites .

Q. How does this compound modulate L-type calcium channels in experimental models?

In vitro studies show that diltiazem analogs inhibit L-type channels (IC₅₀ ~5 μM), reducing calcium influx in cardiomyocytes. For example, 100 nM diltiazem abolishes somatostatin-14-induced positive inotropic effects by blocking calcium-dependent contraction . Synergy with N-type channel blockers (e.g., SNX-124) enhances neuroprotection in anoxic injury models .

Q. What comparative pharmacological profiling approaches evaluate the metabolic impact of this compound versus other antihypertensives?

Euglycemic clamp and IV glucose tolerance tests (IVGTT) reveal that diltiazem analogs preserve insulin sensitivity (6.7 mg/kg/min glucose uptake) unlike atenolol, which reduces insulin-mediated glucose uptake by 21% . Lipid profiling (e.g., HDL-C, LDL-TG) further differentiates metabolic safety, favoring diltiazem analogs over beta-blockers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.